Ester Regiochemistry Decides Anabolic Activity: MAD-17-propionate vs. MAD-3-propionate vs. Free Diol
In a classic quantitative structure-activity relationship study comparing methylandrostenediol (MAD) and its propionate esters, 5 mg of each compound was administered once daily for 5 days to castrated male rats. Levator ani muscle (anabolic) and seminal vesicle (androgenic) weights were measured on days 5, 10, and 15 post-injection. The 17-propionate ester showed inferior anabolic activity compared to both the free MAD and the 3-propionate ester. Critically, among the three esters, the 3-propionate was superior to the 17-propionate in both anabolic and androgenic activity, despite identical molecular composition [1]. This demonstrates that the position of the free hydroxyl group—not merely the presence of a propionate—dictates pharmacology, and that the 17-mono-ester profile is pharmacodynamically distinct from the 3-mono-ester or the dipropionate.
| Evidence Dimension | Anabolic activity (levator ani muscle weight) and androgenic activity (seminal vesicle weight) |
|---|---|
| Target Compound Data | MAD-17-propionate (proxy for 5-AED-17P core): Inferior anabolic/androgenic activity vs. MAD and MAD-3-propionate at all time points (days 5, 10, 15) |
| Comparator Or Baseline | MAD-3-propionate: Superior anabolic/androgenic activity among esters; Free MAD: Highest overall activity but shorter duration |
| Quantified Difference | MAD-3-propionate > MAD-17-propionate in anabolic and androgenic potency at all three time points (exact ratio varied with time post-injection; no numerical IC50 provided in the 1958 report) |
| Conditions | Castrated male rat Hershberger assay; 5 mg/day × 5 days subcutaneous injection; levator ani muscle and seminal vesicle weights measured at days 5, 10, and 15 |
Why This Matters
For researchers designing prodrug strategies or studying tissue-specific androgen delivery, the 17-monoester configuration produces a quantitatively distinct pharmacological profile that cannot be achieved with the 3-monoester or dipropionate, making 5-AED-17P an essential probe for dissecting ester position effects.
- [1] 持続性性ホルモンの研究 第III報 持続性蛋白同化ホルモンの研究 (1958). 日本内分泌学会雑誌, 34(7), 679–695. Direct head-to-head comparison of MAD, MAD-3-propionate, MAD-17-propionate, and MAD-3,17-dipropionate in castrated rats. View Source
